REACTION_CXSMILES
|
C1C[N:4]([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[C:34]([O:38][C:39]([N:41]1[CH2:44][CH:43]([CH2:45][C:46]([OH:48])=O)[CH2:42]1)=[O:40])([CH3:37])([CH3:36])[CH3:35]>CN(C=O)C>[NH2:4][C:46](=[O:48])[CH2:45][CH:43]1[CH2:44][N:41]([C:39]([O:38][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:40])[CH2:42]1 |f:0.1|
|
Name
|
|
Quantity
|
1.946 g
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.805 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)CC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in an ice-bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ammonia gas was bubbled in for 3 mins
|
Duration
|
3 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
water (15 mL) and saturated, aqueous NaHCO3 (5 mL) were added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (20 mLx3)
|
Type
|
WASH
|
Details
|
washed with water (20 mL) and brine (10mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
Column chromatography of the residue (ISOLUTE SI, 50 g/150 ml), eluting with EtOAc and heptane (50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC1CN(C1)C(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.461 g | |
YIELD: PERCENTYIELD | 57.5% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |